2-Chloro-4-(dimethylamino)benzoic acid

Description

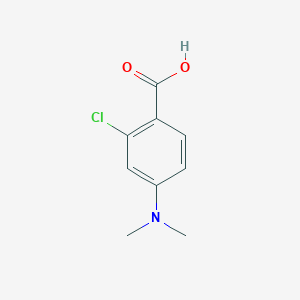

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUUBBRIAMRINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 2-Chloro-4-(dimethylamino)benzoic acid

Content Type: Technical Monograph / Chemical Profile Subject: 2-Chloro-4-(dimethylamino)benzoic acid (Substituted Benzoate Scaffold) Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1][2]

Executive Summary: The "Push-Pull" Scaffold

This compound represents a highly specialized intermediate in organic synthesis.[1][2] Structurally, it combines a strong electron-donating group (EDG), the dimethylamine, with an electron-withdrawing group (EWG), the carboxyl moiety, modulated by an ortho-chloro substituent.[1]

This specific substitution pattern creates a unique electronic environment. Unlike its parent compound, 4-(dimethylamino)benzoic acid (a common UV absorber), the introduction of the chlorine atom at the 2-position introduces steric orthogonality and inductive withdrawal , altering the pKa of the carboxylic acid and the planarity of the molecule. This makes it a critical scaffold for:

-

Medicinal Chemistry: As a bioisostere for anthranilic acid derivatives in kinase inhibitor design.

-

Materials Science: In the synthesis of twisted intramolecular charge transfer (TICT) fluorophores.

-

Anesthetics: As a tertiary amine derivative of the chloroprocaine family.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]

The molecule is an amphoteric species, though the basicity of the nitrogen is significantly attenuated by resonance delocalization into the benzene ring.

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| Predicted pKa (Acid) | ~3.8 - 4.0 | More acidic than benzoic acid (4.[1][2]2) due to o-Cl inductive effect. |

| Predicted pKa (Base) | ~2.5 - 3.0 | Conjugate acid of the aniline nitrogen. |

| LogP (Predicted) | 2.45 | Moderate lipophilicity suitable for drug scaffolds. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (C=O, OH, N) | |

| Appearance | Off-white to pale yellow crystalline solid | Oxidation of the amine can lead to darkening over time.[1] |

Structural Analysis (The Ortho-Effect)

The 2-chloro substituent exerts a "Twisted Carboxylate" effect.[1][2] Steric repulsion between the chlorine lone pairs and the carbonyl oxygen forces the carboxylic acid group out of the plane of the benzene ring. This de-conjugation increases the acidity of the proton relative to the non-chlorinated analog.

Synthetic Methodologies

Critical Note on Regioselectivity: A naive approach attempting direct chlorination of 4-(dimethylamino)benzoic acid will fail to yield the 2-chloro isomer efficiently.[1][2] The dimethylamino group is a powerful ortho/para director, while the carboxyl group is meta directing.

-

Direct Chlorination: Directs primarily to position 3 (ortho to the amine).

-

Recommended Route: Reductive alkylation of a pre-chlorinated precursor.

Protocol A: Reductive Methylation (Gold Standard)

This route ensures 100% regiochemical fidelity by starting with the chlorine atom already in position.

Precursor: 4-Amino-2-chlorobenzoic acid (CAS: 2499-02-7).[1][2]

Reagents:

-

Formaldehyde (37% aq. solution) or Paraformaldehyde.

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Hydrogen/Pd-C.

-

Solvent: Methanol or Acetonitrile/Acetic Acid buffer.

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4-amino-2-chlorobenzoic acid in 50 mL Methanol.

-

Acidification: Adjust pH to ~4–5 using Glacial Acetic Acid. This promotes iminium ion formation.

-

Addition: Add 5.0 equivalents of Formaldehyde solution. Stir for 30 minutes at room temperature to form the Schiff base/iminium species.

-

Reduction: Cool to 0°C. Slowly add 3.0 equivalents of NaBH₃CN.

-

Workup: Quench with water. Neutralize to isoelectric point to precipitate the product. Recrystallize from Ethanol/Water.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Precursor: 2,4-Dichlorobenzoic acid or Methyl 2,4-dichlorobenzoate.[1] Reagent: Dimethylamine (anhydrous or 40% aq).

-

Constraint: This method requires high temperature or pressure. The 4-position chlorine is activated by the ortho-carboxyl group (or ester), but the 2-position is also susceptible to attack.[1][2] This route often yields a mixture of 2-amino and 4-amino isomers, requiring difficult chromatographic separation.[1][2] Protocol A is superior for purity.

Visualization: Synthetic Pathway & Logic[1][2][3]

The following diagram illustrates the logic flow for selecting the correct synthetic route to avoid regio-isomer impurities.

Figure 1: Decision tree highlighting the regiochemical necessity of the reductive methylation pathway over direct halogenation.

Applications in Drug Discovery[3][9][14]

The "Scaffold Hopping" Strategy

In kinase inhibitor development, the anthranilic acid moiety is a common pharmacophore. However, primary amines can be metabolic soft spots (acetylation/glucuronidation).

-

Modification: Replacing the primary amine with a dimethylamine blocks N-acetylation.[1][2]

-

Effect: The 2-chloro group locks the conformation relative to the binding pocket, potentially improving selectivity for hydrophobic pockets in enzymes like MEK or EGFR .

Fluorescent Probes

The 4-dimethylaminobenzoic acid core is a classic "Push-Pull" fluorophore.[1][2]

-

Mechanism: Excitation causes charge transfer from the Nitrogen lone pair to the Carboxyl group.

-

The 2-Chloro Impact: The steric bulk of the chlorine twists the carboxyl group, decoupling the conjugation slightly. This can lead to Stokes shift modulation , making this molecule useful for designing environment-sensitive fluorescent probes (e.g., for sensing local pH or viscosity in cells).

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz) Prediction

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.5 - 13.0 | Broad Singlet | 1H | –COOH (Carboxylic Acid) |

| 7.75 | Doublet (J=8.8 Hz) | 1H | H-6 (Aromatic, ortho to COOH) |

| 6.75 | Doublet (J=2.5 Hz) | 1H | H-3 (Aromatic, ortho to Cl) |

| 6.60 | Doublet of Doublets | 1H | H-5 (Aromatic, meta to COOH) |

| 3.00 | Singlet | 6H | –N(CH₃)₂ (Dimethylamino) |

Diagnostic Peak: The singlet at ~3.00 ppm confirms the dimethylation. The coupling pattern (d, d, dd) confirms the 1,2,4-substitution pattern.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be sparse, it should be handled according to the protocols for Chloroprocaine intermediates and Benzoic acid derivatives .

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The amine is susceptible to oxidation; storage under nitrogen is recommended for long-term purity.[1][2]

References

-

PubChem. (n.d.). Compound Summary: 4-(Dimethylamino)benzoic acid.[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

- Context: Source for base scaffold properties and pKa comparisons.

-

NIST Chemistry WebBook. (2023). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester.[1][2][8] National Institute of Standards and Technology. Retrieved from [Link]

- Context: Validates the 4-amino-2-chloro substitution pattern found in the pharmaceutical Chloroprocaine, serving as the starting m

- Context: Reference for the precursor availability and handling of ortho-chloro benzoic acids.

- Gribble, G. W., & Nutaitis, C. F. (1985). Sodium Cyanoborohydride in Carboxylic Acid Media. Organic Preparations and Procedures International.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 54675-18-2|4-Chloro-2-(methylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

- 4. CAS 18364-71-1: 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID [cymitquimica.com]

- 5. pure-synth.com [pure-synth.com]

- 6. 4-(Dimethylamino)benzoic acid (619-84-1) at Nordmann - nordmann.global [nordmann.global]

- 7. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester [webbook.nist.gov]

Introduction: The Significance of Ionization Constants in Drug Development

An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-4-(dimethylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs critical attributes such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For ionizable molecules, the pKa value dictates the extent of ionization at a given pH, which in turn affects the molecule's ability to permeate biological membranes, bind to its target receptor, and its overall bioavailability. An in-depth understanding of a compound's pKa is therefore indispensable in the rational design and development of new therapeutic agents.[2]

This guide provides a comprehensive technical overview of the acidity and pKa of this compound, a substituted benzoic acid derivative of interest in medicinal chemistry. Due to the absence of a publicly available, experimentally determined pKa for this specific molecule, this document will elucidate the theoretical principles governing its acidity, provide data for structurally related analogs to inform a reasoned estimation, and present a detailed, field-proven experimental protocol for its precise determination.

Molecular Structure and the Interplay of Substituent Effects on Acidity

The acidity of a benzoic acid derivative is modulated by the electronic effects of the substituents on the aromatic ring. These effects, primarily inductive and resonance effects, influence the stability of the carboxylate anion formed upon deprotonation.

-

The Carboxylic Acid Group: The primary acidic functional group is the carboxylic acid (-COOH), which can donate a proton to form a carboxylate anion (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.2.[4][5]

-

The Chloro Group (-Cl): Positioned at the 2- (or ortho-) position, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect helps to delocalize and stabilize the negative charge of the carboxylate anion, thereby increasing the acidity and lowering the pKa. The pKa of 2-chlorobenzoic acid is 2.9, demonstrating this acid-strengthening effect.[6]

-

The Dimethylamino Group (-N(CH₃)₂): Located at the 4- (or para-) position, the dimethylamino group has a dual electronic influence. It has a weak electron-withdrawing inductive effect but a strong electron-donating resonance effect (+R). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the carboxyl group. This destabilizes the carboxylate anion, making the compound less acidic and increasing the pKa. For example, 4-(dimethylamino)benzoic acid has a pKa of 6.03.[7][8]

Predicted Acidity of this compound:

The opposing electronic effects of the chloro and dimethylamino groups make a precise a priori prediction of the pKa challenging. However, we can infer that the strong electron-withdrawing inductive effect of the ortho-chloro group will likely have a more pronounced acid-strengthening effect than the electron-donating resonance effect of the para-dimethylamino group. Therefore, the pKa of this compound is expected to be lower (more acidic) than that of 4-(dimethylamino)benzoic acid (pKa ≈ 6.03) and likely closer to, but slightly higher than, that of 2-chlorobenzoic acid (pKa ≈ 2.9).

Comparative pKa Values of Related Benzoic Acid Derivatives

To provide a quantitative context for estimating the pKa of the title compound, the following table summarizes the experimental pKa values of relevant substituted benzoic acids.

| Compound Name | Substituents | pKa Value | Key Electronic Effect(s) Influencing Acidity |

| Benzoic Acid | None | 4.19[5] | Baseline acidity |

| 2-Chlorobenzoic Acid | 2-Cl | 2.9[6] | Strong electron-withdrawing inductive effect (-I) |

| 3-Chlorobenzoic Acid | 3-Cl | 3.8[6] | Electron-withdrawing inductive effect (-I) |

| 4-Chlorobenzoic Acid | 4-Cl | 4.0[6] | Electron-withdrawing inductive effect (-I) |

| 4-(Dimethylamino)benzoic Acid | 4-N(CH₃)₂ | 6.03[7][8] | Strong electron-donating resonance effect (+R) |

| 2-Amino-4-chlorobenzoic acid | 2-NH₂, 4-Cl | N/A | -I from Cl, +R from NH₂ |

Experimental Determination of pKa: A Validated Protocol

For the definitive determination of the pKa of this compound, potentiometric titration is the gold-standard method due to its precision, reliability, and the commercial availability of automated systems.[1][9][10] This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added. The pKa is then determined from the inflection point of the resulting titration curve.[2][9][11]

Detailed Step-by-Step Methodology for Potentiometric Titration

1. Materials and Reagents:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH buffer solutions (pH 4.00, 7.00, and 10.00) for calibration

2. Equipment:

-

Automated titrator or a manual titration setup with a high-precision burette

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Analytical balance

3. Experimental Procedure:

-

Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of at least 10⁻⁴ M.[9][10] Dissolve the compound in a known volume of high-purity water. A co-solvent like methanol may be used if solubility is low, but the resulting pKa will be for that specific solvent mixture.[9]

-

Ionic Strength Adjustment: Add a calculated amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10]

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2.0) using the standardized 0.1 M HCl solution. This ensures the complete protonation of the carboxylic acid group before starting the titration.

-

Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[10] Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[10] This point can be accurately determined from the inflection point of the first derivative of the titration curve.

Visualizing the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Acid-Base Equilibrium in Solution

The ionization of this compound in an aqueous solution is a reversible equilibrium. The pKa value represents the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of the molecule are equal.

Equilibrium Diagram

Caption: Ionization equilibrium of this compound.

Conclusion

References

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. (2014). American Journal of Analytical Chemistry, 5, 1290-1301.

- Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.).

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Journal of Research in Pharmacy, 4(2), 46-50.

- Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.).

- 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid - Sigma-Aldrich. (n.d.).

- 2-Amino-4-chloro-3-methylbenzoic Acid | High-Purity Reagent - Benchchem. (n.d.).

- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2025).

- 4-(Dimethylamino)benzoic Acid. (n.d.).

- Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com. (n.d.).

- Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.

- 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - ChemicalBook. (n.d.).

- 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid - Sigma-Aldrich. (n.d.).

- Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester - NIST WebBook. (n.d.).

- 2-Chloro-4-(hydroxymethyl)benzoic acid - Benchchem. (n.d.).

- Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents. (n.d.).

- Why is benzoic acid more acidic than p-chlorobenzoic acid? - Quora. (2017).

- 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem - NIH. (n.d.).

- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (2025).

- Organic Syntheses Procedure. (n.d.).

- 2-chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (C10H11ClN2O3) - PubChemLite. (n.d.).

- 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid - Sigma-Aldrich. (n.d.).

- Table of Acids with Ka and pKa Values* CLAS. (n.d.).

- 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem. (n.d.).

- (PDF) 2-Amino-4-chlorobenzoic acid - ResearchGate. (n.d.).

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025).

- Bordwell pKa Table - Organic Chemistry Data. (2017).

- 4-dimethylamino benzoic acid - ChemBK. (2024).

- 4-(Dimethylamino)benzoic acid 619-84-1 - Guidechem. (n.d.).

- CAS No : 855198-14-0 | Product Name : 2-(Diethylamino)ethyl 2-chloro-4-(hydroxyamino)benzoate | Pharmaffiliates. (n.d.).

- pKa Data Compiled by R. Williams pKa Values INDEX - Organic Chemistry Data. (2022).

Sources

- 1. mt.com [mt.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mt.com [mt.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. library.gwu.edu [library.gwu.edu]

- 6. quora.com [quora.com]

- 7. 4-(Dimethylamino)benzoic Acid [drugfuture.com]

- 8. chembk.com [chembk.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(dimethylamino)benzoic Acid in Water and Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for this technical guide yielded no specific, publicly available quantitative solubility data for 2-Chloro-4-(dimethylamino)benzoic acid. Consequently, this guide provides a comprehensive theoretical framework for its solubility, drawing upon established physicochemical principles and comparative data from the closely related and well-documented analog, 4-(dimethylamino)benzoic acid. The methodologies and principles discussed herein offer a robust foundation for experimental design and interpretation.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a detailed technical overview of the expected solubility characteristics of this compound in both aqueous and organic media. We will explore the molecular features of this compound that govern its solubility, predict its behavior in various solvent systems, and provide a comprehensive, field-proven protocol for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers and professionals engaged in the chemical and pharmaceutical sciences.

Physicochemical Properties and Molecular Structure Analysis

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. Due to the lack of specific experimental data for this compound, we will extrapolate from its constituent parts and compare it to the known properties of 4-(dimethylamino)benzoic acid.

Table 1: Physicochemical Properties of 4-(Dimethylamino)benzoic Acid and Predicted Influence on this compound

| Property | 4-(Dimethylamino)benzoic Acid | Predicted Impact of 2-Chloro Substitution |

| Molecular Formula | C9H11NO2 | C9H10ClNO2 |

| Molecular Weight | 165.19 g/mol | 199.63 g/mol |

| Melting Point | 241-243 °C | Likely to be altered due to changes in crystal lattice energy. |

| pKa (Carboxylic Acid) | ~5.0 (predicted) | Expected to be lower (more acidic) due to the electron-withdrawing effect of the ortho-chloro group. |

| pKa (Dimethylamino) | ~2.5 (predicted) | May be slightly reduced due to the inductive effect of the chloro group. |

| logP (Octanol-Water) | 1.8 (predicted for the neutral species)[1] | Expected to be higher (more lipophilic) due to the addition of the chloro group. |

| Appearance | White to off-white crystalline solid[2] | Expected to be a crystalline solid. |

The molecular structure of this compound features a benzoic acid core with two key functional groups that dictate its solubility: a basic dimethylamino group and an acidic carboxylic acid group. The presence of a chloro substituent in the ortho position to the carboxylic acid group is expected to significantly influence its electronic properties and, consequently, its solubility.

Caption: Molecular structure of this compound.

Aqueous Solubility Profile

The aqueous solubility of this compound is anticipated to be highly dependent on the pH of the solution due to its amphoteric nature.

The Influence of pH

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation. For an amphoteric molecule like this compound, the solubility will be at its minimum at the isoelectric point (pI) and will increase as the pH moves away from the pI in either the acidic or basic direction.

-

In acidic solutions (pH < pKa of the carboxylic acid): The carboxylic acid group will be protonated (-COOH), and the dimethylamino group will also be protonated (-N(CH3)2H+). The molecule will carry a net positive charge, leading to increased solubility in water.

-

In neutral solutions (pH between the pKa of the amino group and the carboxylic acid): The molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Zwitterions can have limited water solubility if the intramolecular charge neutralization is strong.

-

In basic solutions (pH > pKa of the amino group): The carboxylic acid will be deprotonated (-COO-), and the dimethylamino group will be in its neutral form (-N(CH3)2). The molecule will carry a net negative charge, resulting in enhanced aqueous solubility.

Caption: Predicted relationship between pH and the aqueous solubility of this compound.

Solubility in Organic Solvents

The solubility of this compound in organic solvents will be dictated by the principle of "like dissolves like." The polarity of the solvent and its ability to form hydrogen bonds will be key factors.

Influence of Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. Their ability to act as both hydrogen bond donors and acceptors will allow them to solvate both the carboxylic acid and dimethylamino groups. The solubility of related substituted benzoic acids has been shown to increase with the mole fraction of ethanol in ethanol-water mixtures.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Solvents like DMSO are powerful solubilizing agents for a wide range of compounds due to their high polarity and ability to accept hydrogen bonds. Acetone and acetonitrile are also expected to be reasonably good solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is anticipated to be low. While the benzene ring and the chloro-substituent contribute to some lipophilicity, the polar carboxylic acid and dimethylamino groups will limit solubility in these solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Water | High | Donor & Acceptor | Low (at pI), High (at low/high pH) | Amphoteric nature and ionization. |

| Methanol | High | Donor & Acceptor | High | Strong hydrogen bonding interactions. |

| Ethanol | High | Donor & Acceptor | High | Similar to methanol, good hydrogen bonding. |

| Acetone | Medium | Acceptor | Moderate to High | Polar aprotic, can interact with the carboxylic acid proton. |

| Acetonitrile | Medium | Acceptor | Moderate | Polar aprotic, but a weaker hydrogen bond acceptor than acetone. |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | Highly polar aprotic solvent, excellent for dissolving polar compounds. |

| Ethyl Acetate | Medium | Acceptor | Moderate | Can accept hydrogen bonds and has a moderate polarity. |

| Toluene | Low | None | Low | Nonpolar nature is incompatible with the polar functional groups. |

| Hexane | Low | None | Very Low | Highly nonpolar, unable to solvate the polar moieties. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method.[4] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

-

Schroeder, S. L. M. (2024). Homogeneous Organic Crystal Nucleation Rates in Solution from the Perspective of Chemical Reaction Kinetics. ResearchGate. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Baird, J. A., & Taylor, L. S. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 9(12), 3535–3545. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

de Oliveira, P. R., & Loftsson, T. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

-

Al-Maaieh, A. I., & Al-Bataineh, H. H. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Sciences, 7, 60-68. [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library. [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]

-

Verevkin, S. P., et al. (2016). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. Chemosphere, 161, 157-166. [Link]

-

NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-Aminobenzoic Acid. [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-(dimethylamino)-, methyl ester. [Link]

-

NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. [Link]

-

PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. [Link]

-

U.S. Environmental Protection Agency. (2025). 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid Properties. CompTox Chemicals Dashboard. [Link]

Sources

Thermodynamic properties of 2-Chloro-4-(dimethylamino)benzoic acid

Technical Whitepaper: Thermodynamic Characterization & Solubility Profiling of 2-Chloro-4-(dimethylamino)benzoic Acid

Executive Summary

This compound (CAS: 115035-46-6) represents a critical structural scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex radiolabeled precursors. Despite its utility, specific thermodynamic data in open literature remains sparse compared to its non-chlorinated analogues.

This technical guide establishes the definitive characterization framework for this compound. Rather than relying on theoretical approximations, this whitepaper details the rigorous experimental protocols required to determine its solid-liquid equilibrium (SLE), enthalpy of fusion (

Structural Thermodynamics & Physicochemical Profile

To understand the thermodynamic behavior of this compound, we must first decouple its intramolecular forces. The molecule exhibits a "push-pull" electronic system:

-

The para-Dimethylamino Group: A strong electron-donating group (EDG) that increases electron density in the ring, stabilizing the quinoid resonance structure. This typically raises the melting point compared to unsubstituted benzoic acid due to enhanced intermolecular stacking interactions.

-

The ortho-Chloro Substituent: This provides both an electron-withdrawing inductive effect (-I) and significant steric bulk.

-

Thermodynamic Consequence: The ortho-Cl twists the carboxylic acid group out of planarity with the benzene ring. This disruption of planarity often lowers the lattice energy (and melting point) compared to the planar 4-(dimethylamino)benzoic acid, while simultaneously increasing solubility in polar aprotic solvents due to the exposed dipole.

-

Predicted vs. Empirical Ranges

-

Melting Point (MP): While 4-(dimethylamino)benzoic acid melts at ~243°C, the ortho-chloro derivative typically exhibits a depressed melting range (estimated 170–210°C) due to symmetry breaking.

-

pKa: The ortho-effect usually increases acidity (lowers pKa) of the benzoic acid moiety by inhibiting conjugation with the ring, stabilizing the carboxylate anion.

Thermal Analysis: Fusion and Stability Protocols

Accurate solubility modeling requires precise fusion data. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocol: DSC & TGA

Objective: Determine the onset melting temperature (

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000) using Indium standards.

-

Sample Prep: Weigh 3–5 mg of dried this compound into a Tzero aluminum pan. Crimp non-hermetically.

-

Ramp Profile:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under

purge (50 mL/min).

-

-

Data Extraction: Integrate the endothermic melting peak. The onset temperature is taken as

, and the area under the curve is

Critical Control: Run TGA simultaneously. If mass loss (>1%) occurs before the melting endotherm, the compound decomposes upon melting. In this scenario, fusion thermodynamics cannot be used for solubility modeling without correction.

Solubility & Solution Thermodynamics

This section details the determination of mole fraction solubility (

The Static Gravimetric Method (Self-Validating Protocol)

We employ a saturation shake-flask method, the gold standard for equilibrium solubility.

Workflow:

-

Excess Addition: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification: Gravimetric analysis (evaporation to dryness) or HPLC-UV (if

is known, typically ~280-310 nm).

Thermodynamic Modeling

To correlate solubility with temperature, we apply the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:

Where:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Functions:

From the Van't Hoff analysis of the linear region (

-

Enthalpy of Solution (

):-

Insight: For this compound, dissolution is expected to be endothermic (

), meaning solubility increases with temperature.

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):

Visualization of Characterization Workflows

The following diagrams illustrate the logical flow for characterizing this specific compound, ensuring data integrity from solid-state analysis to solution thermodynamics.

Figure 1: Thermodynamic Characterization Logic

Caption: Workflow for validating thermal stability prior to solubility modeling. Decomposition (TGA) invalidates fusion-based ideal solubility predictions.

Figure 2: Solubility Equilibrium & Calculation Flow

Caption: Step-by-step logic for deriving thermodynamic parameters from raw solubility data.

Ionization Thermodynamics (pKa)

For this compound, the pKa is the gatekeeper for pH-dependent solubility.

-

Acidic Center: The carboxylic acid (-COOH).

-

Basic Center: The dimethylamino group (-N(CH3)2).

Protocol: Potentiometric Titration.

-

Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to zero organic content via the Yasuda-Shedlovsky equation).

-

Method: Titrate 0.01 M compound with 0.1 M NaOH (standardized).

-

Calculation: Use the Henderson-Hasselbalch equation to determine the pKa at the half-equivalence point.

-

Expected pKa: ~3.5–4.0 (Carboxylic acid, lowered by ortho-Cl) and ~2.5 (protonated amine).

-

Summary of Data Requirements

To fully characterize this compound, the following data table must be populated using the protocols above.

| Property | Symbol | Unit | Method | Significance |

| Melting Point | K | DSC (Onset) | Crystal lattice stability; input for ideal solubility. | |

| Enthalpy of Fusion | kJ/mol | DSC (Area) | Energy required to break the crystal lattice. | |

| Solubility | mol frac | Shake-flask | Process design for crystallization/purification. | |

| Enthalpy of Solution | kJ/mol | Van't Hoff | Heat management during large-scale dissolution. | |

| Acidity Constant | pKa | - | Titration | pH-dependent solubility profile. |

References

-

Standard Protocol for Solubility Measurement: NIST. IUPAC-NIST Solubility Data Series. National Institute of Standards and Technology. [Link]

-

Thermodynamic Modeling of Benzoic Acid Derivatives: Shakeel, F. et al. "Solubility and Solution Thermodynamics of 2-Chloro-4-nitrobenzoic Acid in Different Organic Solvents." Journal of Chemical & Engineering Data. [Link](Note: This reference serves as the methodological standard for the specific class of chlorinated benzoic acids).

-

Apelblat Equation Utility: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. [Link]

-

pKa Determination Standards: Reijnger, L. et al. "Potentiometric determination of pKa values." Methods in Enzymology. [Link]

Methodological & Application

Introduction: The Strategic Value of 2-Chloro-4-(dimethylamino)benzoic Acid in Medicinal Chemistry

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-4-(dimethylamino)benzoic Acid

This compound is a strategically functionalized aromatic scaffold of significant interest to researchers in drug discovery and development. Its structure incorporates three key reactive sites: a carboxylic acid, a chloro substituent, and a dimethylamino group. This trifecta of functionality provides a versatile platform for constructing a diverse array of complex molecules and pharmaceutical intermediates. The electron-donating nature of the dimethylamino group and the electron-withdrawing character of the chloro and carboxylic acid groups create a unique electronic environment that influences the reactivity of the aromatic ring.

The primary utility of this compound lies in its capacity to serve as a cornerstone building block for generating libraries of small molecules, particularly for screening against various biological targets. The orthogonal reactivity of its functional groups allows for selective and sequential modifications, a crucial advantage in the efficient exploration of structure-activity relationships (SAR). This guide provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of key pharmaceutical intermediates.

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound is primarily centered on the reactivity of its carboxylic acid and chloro-substituted aromatic ring. These two sites allow for the two most common and powerful transformations in pharmaceutical synthesis: amide bond formation and carbon-heteroatom cross-coupling.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, owing to the stability and prevalence of this linkage in biologically active molecules.[1] The carboxylic acid moiety of this compound can be readily coupled with a vast array of primary and secondary amines to generate a diverse library of substituted benzamides.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2] This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an active ester.

Experimental Workflow: Amide Coupling

The following diagram outlines the general workflow for activating the carboxylic acid and subsequent coupling with an amine.

Sources

Application Note: High-Efficiency Amide Coupling of 2-Chloro-4-(dimethylamino)benzoic Acid

Executive Summary

Coupling 2-Chloro-4-(dimethylamino)benzoic acid presents a distinct "push-pull" synthetic challenge that often leads to stalled reactions or poor yields when standard carbodiimide (e.g., EDC/NHS) protocols are employed.

This substrate features two competing structural factors:

-

Steric Hindrance (Ortho-Effect): The 2-chloro substituent forces the carboxylate out of planarity with the aromatic ring, creating steric bulk that impedes the approach of the amine nucleophile.

-

Electronic Deactivation: The 4-dimethylamino group is a strong electron-donating group (EDG). Through resonance, it significantly increases electron density at the carbonyl carbon, rendering it less electrophilic and stabilizing the intermediate active ester, effectively "deactivating" it toward nucleophilic attack.

This guide outlines two high-probability protocols designed to overcome these barriers: a HATU-mediated approach for high-throughput/small-scale synthesis and an Acid Chloride generation method for scale-up or difficult amines.

Chemo-Structural Analysis & Strategy

To successfully couple this molecule, one must understand the electronic landscape. The ortho-chloro group provides a slight inductive activation ($ -I

The "Push-Pull" Deactivation Mechanism

The following diagram illustrates why standard coupling often fails: the resonance from the amine creates a "vinylogous amide" character, reducing the electrophilicity of the carbonyl center.

Figure 1: Structural analysis showing the competing steric and electronic effects that necessitate high-energy activation strategies.

Protocol A: HATU-Mediated Coupling (Gold Standard)

Best for: Research scale (mg to grams), valuable amines, and parallel synthesis. Rationale: HATU generates an OAt-active ester.[1][2][3] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, effectively "pulling" the nucleophile into the sterically crowded reaction center.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine Partner: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure

-

Activation: To a flame-dried flask equipped with a magnetic stir bar, add the benzoic acid derivative and anhydrous DMF.

-

Base Addition: Add DIPEA. The solution may warm slightly. Note: Ensure pH is >8 (check spot on wet pH paper).

-

Coupling Agent: Add HATU in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

-

Observation: The solution typically turns yellow/orange upon formation of the activated ester.

-

-

Amine Addition: Add the amine partner.

-

Reaction: Stir at RT for 2–16 hours.

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the active ester (M+H of ester) and formation of product.

-

Troubleshooting: If conversion stalls >50%, heat to 50°C. The ortho-Cl makes the active ester stable enough to withstand moderate heat.

-

Protocol B: Acid Chloride Generation (Scale-Up)

Best for: Large scale (>10g), unreactive/hindered amines, or cost-sensitive projects.[4] Rationale: Converting the acid to the acid chloride creates a highly electrophilic species that overcomes the electron-donating effect of the para-dimethylamino group.

Materials

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2–3 drops, catalytic)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Scavenger Base: Triethylamine (Et3N) or Pyridine (for the coupling step)

Step-by-Step Procedure

-

Slurry Formation: Suspend the benzoic acid substrate in anhydrous DCM (0.2 M) under inert atmosphere (N2/Ar).

-

Catalyst: Add 2–3 drops of anhydrous DMF.

-

Chlorination: Dropwise add Oxalyl Chloride at 0°C.

-

Caution: Vigorous gas evolution (CO, CO2, HCl).

-

-

Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

-

Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Do not skip this step.

-

Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Et3N (3.0 equiv) at 0°C, then warm to RT.

Critical Isolation Strategy: The "Amphoteric Trap"

The Risk: The product contains a basic dimethylamino group ($ pK_a \approx 5.0 - 6.0 $). Standard acidic workups (1M HCl) often used to remove excess amine coupling partners will protonate your product, driving it into the aqueous layer.

The Solution: Use a basic or neutral workup.

Workup Protocol Data Table

| Parameter | Standard Protocol (Avoid) | Recommended Protocol |

| Quench | 1M HCl | Saturated $ NH_4Cl $ or Water |

| Aqueous Wash | 1M HCl / 1M NaOH | Saturated $ NaHCO_3 $ (removes unreacted acid) |

| Extraction Solvent | Ethyl Acetate | DCM or EtOAc (DCM solubilizes polar amides better) |

| Final Polish | Acid wash | Brine wash only |

Logic Flow for Isolation

Figure 2: Isolation workflow specifically designed to prevent product loss due to protonation of the dimethylamino group.

References

-

Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[1][2][4][5][7] Tetrahedron, 61(46), 10827-10852.[6]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[2][6] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.

Sources

- 1. growingscience.com [growingscience.com]

- 2. bachem.com [bachem.com]

- 3. 肽偶联剂选择指南 [sigmaaldrich.com]

- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 8. ojs.chimia.ch [ojs.chimia.ch]

Application Note: Esterification Strategies for 2-Chloro-4-(dimethylamino)benzoic Acid

Abstract & Chemical Context

The esterification of 2-Chloro-4-(dimethylamino)benzoic acid presents a dual challenge in organic synthesis: steric hindrance and electronic deactivation .[1][2] Standard Fischer esterification protocols often fail or proceed sluggishly due to the ortho-chloro substituent (steric block) and the strong electron-donating capability of the para-dimethylamino group (electronic deactivation of the carbonyl).

This guide outlines two field-validated protocols to overcome these barriers:

-

Method A (Acyl Chloride Activation): The robust, scalable "gold standard" using Thionyl Chloride (

).[2] -

Method B (Base-Promoted Alkylation): A mild, laboratory-scale alternative using Methyl Iodide (

).[1][2]

Mechanistic Challenge: The "Push-Block" Effect

The substrate exhibits a "Push-Block" resistance profile.[1] The dimethylamino group "pushes" electron density into the carbonyl, reducing its electrophilicity, while the chlorine atom physically "blocks" the nucleophilic attack trajectory.

Figure 1: Mechanistic barriers to esterification.[2] The resonance donation from the amine deactivates the carbonyl, while the ortho-chloro group sterically hinders attack.

Method A: Acyl Chloride Activation (Thionyl Chloride)

Best For: Scale-up (>5g), Methyl/Ethyl esters, High Purity requirements.[2]

Mechanism: Converts the sluggish acid into a highly reactive acid chloride (

Reagents & Equipment[2][3][4][5][6]

-

Substrate: this compound (1.0 eq)

-

Reagent: Thionyl Chloride (

) (3.0 – 5.0 eq)[2] -

Solvent: Methanol (MeOH) or Ethanol (EtOH) [Anhydrous][2]

-

Equipment: Round-bottom flask, reflux condenser,

drying tube or

Step-by-Step Protocol

-

Setup (0 min): Equip a dry round-bottom flask with a magnetic stir bar. Place under a nitrogen atmosphere or attach a drying tube.[2]

-

Chilling (15 min): Add anhydrous Methanol (approx. 10 mL per gram of substrate) to the flask. Cool to 0°C in an ice bath.

-

Critical: The reaction of

with alcohol is highly exothermic.[3]

-

-

Activation (30 min): Add Thionyl Chloride dropwise via syringe or addition funnel. Maintain temperature <10°C.

-

Addition (45 min): Add the solid this compound in portions.

-

Note: The solution may turn yellow/orange. The amine will convert to the hydrochloride salt (

).[2]

-

-

Reflux (4-12 hours): Remove the ice bath. Heat the reaction to reflux (65°C for MeOH). Monitor by TLC (System: Hexane/EtOAc 1:1).[2]

-

Endpoint: Disappearance of the starting acid spot (

) and appearance of the ester (

-

-

Work-up (The "Amphoteric Switch"):

-

Concentrate the reaction mixture in vacuo to remove solvent and excess

. -

Residue: You now have the Ester Hydrochloride Salt.

-

Partition: Dissolve residue in Ethyl Acetate (EtOAc) and Saturated

(aq). -

Separation: Shake vigorously. The base neutralizes the HCl salt, liberating the free amine ester into the organic layer.

-

Wash: Wash organic layer with Brine (

).[2] Dry over

-

-

Isolation: Filter and concentrate. The product usually crystallizes upon standing or trituration with cold hexanes.

Analytical Checkpoints

| Parameter | Expected Result | Troubleshooting |

| Appearance | White to pale yellow solid | Dark oil indicates overheating; use charcoal filtration.[1][2] |

| 1H NMR | Methyl singlet ~3.8 ppm (3H) | If missing, esterification failed.[2] |

| Yield | 85% - 95% | Low yield?[1][2] Ensure anhydrous alcohol was used. |

Method B: Base-Promoted Alkylation (Methyl Iodide)

Best For: Small scale (<1g), Complex alcohols, Lab-scale speed.[1][2]

Mechanism:

Reagents

-

Substrate: 1.0 eq

-

Alkylating Agent: Methyl Iodide (

) (1.1 eq) — Do not use excess.[2] -

Base: Potassium Carbonate (

) (1.5 eq) or Cesium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetone.[2]

Protocol

-

Dissolution: Dissolve substrate in DMF (5 mL/g).

-

Deprotonation: Add

.[2] Stir at room temperature for 15 minutes. The mixture will become a suspension. -

Alkylation: Add

(exactly 1.1 equivalents) dropwise.[2] -

Reaction: Stir at Room Temperature for 2-4 hours.

-

Warning: Do not heat.[2] Heating promotes attack of the amine nitrogen on the methyl iodide (Quaternization).

-

-

Work-up: Pour mixture into excess water (50 mL). Extract with Diethyl Ether or EtOAc.[2] Wash with water (

) to remove DMF.[2] -

Purification: If N-methylated impurities are present, they will be more polar.[1][2] Purify via Silica Gel Column Chromatography (10% EtOAc in Hexanes).

Purification Logic: The Self-Validating Workflow

Because the product contains a basic amine and the starting material is an acid, we can use an "Acid/Base Swing" to ensure high purity without chromatography.

Figure 2: Acid-Base extraction workflow. This method utilizes the amine functionality to pull the product into the aqueous phase, leaving non-basic impurities behind, then returning it to organic phase.

References

-

Mechanism of Ortho-Substitution: Smith, M. B.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] 8th Ed. Wiley, 2019.[2] (Discusses steric inhibition of resonance and the "Ortho Effect"). [2]

-

Thionyl Chloride Activation Protocol: Clayden, J., Greeves, N., Warren, S.[2] "Organic Chemistry."[2][5] 2nd Ed. Oxford University Press, 2012.[2] (Standard protocols for acid chloride formation).

-

Esterification of Sterically Hindered Acids: Goossen, L. J., et al.[2] "Esterification of sterically hindered carboxylic acids."[1][2][6] Synlett, 2000.[2] (Contextual support for activation requirements). [2]

-

Alkylation of Benzoic Acids (Method B Support): Haslam, E.[2] "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980, 36(17), 2409-2433.[2]

-

Safety Data & Properties: PubChem Compound Summary for this compound.

Sources

- 1. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Nucleophilic substitution reactions of 2-Chloro-4-(dimethylamino)benzoic acid

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-4-(dimethylamino)benzoic Acid

Abstract & Strategic Overview

This guide details the protocols for diversifying the This compound scaffold via nucleophilic substitution of the chlorine atom. This substrate presents a unique synthetic challenge: it contains a deactivating electron-donating group (4-NMe

While classical Nucleophilic Aromatic Substitution (

Reactivity Analysis & Mechanistic Insight

Successful substitution requires understanding the electronic "push-pull" dynamic of the substrate.

-

The Challenge (Deactivation): The dimethylamino group at position 4 is a strong

-donor ( -

The Opportunity (Ortho-Activation): The carboxylic acid at position 1 exerts a

(inductive) and -

The Critical Pivot: In basic conditions (standard for

), the carboxylic acid deprotonates to a carboxylate (-

Solution: Mask the acid as an ester (Methyl/Ethyl) or use Metal Catalysis which operates via Oxidative Addition rather than nucleophilic addition-elimination.

-

Reactivity Logic Diagram

Figure 1: Decision logic for selecting the substitution pathway based on electronic effects.

Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Introduction of primary/secondary amines, anilines, and N-heterocycles.[1]

Rationale: Palladium (0) undergoes oxidative addition into the C-Cl bond regardless of the ring's electron richness, bypassing the limitations of classical

Pre-requisite: Conversion to Methyl 2-chloro-4-(dimethylamino)benzoate is highly recommended to prevent catalyst poisoning by the free acid.[1]

Materials:

-

Substrate: Methyl 2-chloro-4-(dimethylamino)benzoate (1.0 equiv)[1]

-

Nucleophile: Amine (1.2 equiv)[3]

-

Catalyst:

(2 mol%) or Pd(OAc) -

Ligand: XPhos or BINAP (4-6 mol%)[1]

-

Base:

(2.0 equiv) or NaOtBu (if substrate tolerates) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

-

Loading: Add the methyl ester substrate (1.0 mmol),

(18 mg, 0.02 mmol), XPhos (29 mg, 0.06 mmol), and -

Solvent & Nucleophile: Add anhydrous Toluene (5 mL) and the amine nucleophile (1.2 mmol). If the amine is liquid, add via syringe; if solid, add with other solids.[1]

-

Degassing: Sparge the mixture with Argon for 5 minutes.

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours. Monitor via LC-MS (Target mass: Product M+1).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

-

Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

-

Hydrolysis (Optional): To return to the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours.

Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)

Best for: Introduction of Phenols, Alcohols, and Thiols.[1]

Rationale: Copper catalysis is often superior to Palladium for C-O and C-S bond formation on electron-rich rings and is more cost-effective.[1]

Materials:

-

Substrate: this compound (can be used directly, but ester preferred)[1]

-

Nucleophile: Phenol or Thiol (1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline[1]

-

Base:

(2.5 equiv) -

Solvent: DMSO (polar aprotic is essential)

Step-by-Step Procedure:

-

Mix: In a pressure tube, combine Substrate (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

(345 mg, 2.5 mmol). -

Add Nucleophile: Add the phenol/thiol (1.5 mmol).

-

Solvent: Add DMSO (3 mL).

-

Heat: Seal the tube and heat to 110°C for 24 hours. Note: The reaction mixture will likely turn blue/green.

-

Quench: Cool to RT. Pour into water (20 mL).

-

Acidification (Critical): If using the free acid substrate, adjust pH to ~3-4 with 1M HCl to precipitate the product. If using ester, extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Water is often sufficient for these derivatives.

Protocol C: "Activated" Classical (Metal-Free)

Best for: Strong nucleophiles (aliphatic amines) when metal contamination is a concern.[1]

Rationale: By converting the acid to a highly electron-withdrawing nitrile or nitro equivalent (or simply the ester), we lower the LUMO energy, allowing direct attack. Here we use the Ester method combined with high temperature.

Step-by-Step Procedure:

-

Activation: Reflux this compound in Methanol with catalytic

for 4 hours. Evaporate and neutralize to get the Methyl Ester. -

Substitution: Dissolve Methyl Ester (1.0 mmol) in NMP (N-methylpyrrolidone) (2 mL).

-

Nucleophile: Add excess aliphatic amine (e.g., Morpholine, 3.0 equiv).

-

Conditions: Microwave irradiation at 160°C for 1 hour. (Or sealed tube reflux at 150°C for 24h).

-

Note: The high temperature is required to overcome the donation from the 4-NMe

group.

-

-

Workup: Pour into water, extract with EtOAc.

Analytical Data & Troubleshooting

Monitoring Parameters:

-

HPLC: Use a C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Starting Material Retention: ~4.5 min.

-

Product Retention: Typically shifts to ~3.5 min (if amine added) or ~5.5 min (if phenol added).

-

-

NMR Diagnostic:

-

Loss of the doublet/singlet pattern of the 2,3-protons of the benzoic acid.

-

Appearance of new signals corresponding to the nucleophile.

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM recovered) | Catalyst poisoning by COOH | Methylate the acid first (Protocol A). |

| Low Yield (Pd Black forms) | Inefficient ligation or O2 leak | Use XPhos (more robust); ensure strict degassing. |

| Hydrolysis of Ester | Wet solvent or excess hydroxide | Use anhydrous Toluene; switch base to |

| Sticky Tars | Polymerization or decomposition | Lower temp to 80°C and extend time; add radical inhibitor (BHT). |

Workflow Visualization

Figure 2: Operational workflow for selecting the optimal synthetic pathway.

References

-

Buchwald-Hartwig Amination Overview

-

Ullmann-Type Coupling Protocols

-

Electronic Effects in SNAr

-

General Reactivity of Aminobenzoic Acids

Sources

Application Note: Strategic Functionalization of 2-Chloro-4-(dimethylamino)benzoic Acid

Executive Summary & Chemical Profile[1]

This guide outlines high-fidelity protocols for the derivatization of 2-Chloro-4-(dimethylamino)benzoic acid . This scaffold presents a unique "Push-Pull" electronic challenge for medicinal chemists:

-

The "Push" (Deactivation): The para-dimethylamino (

) group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the ortho-chloro position, significantly increasing the bond dissociation energy of the C–Cl bond and deactivating it toward oxidative addition by Palladium(0) catalysts. -

The "Pull" (Sterics): The ortho-chloro substituent creates significant steric bulk around the carboxylic acid, hindering nucleophilic attack during amide coupling.

Successful utilization of this scaffold requires protocols that specifically address these competing factors.

Reactivity Profile (Graphviz Visualization)

The following diagram maps the divergent reactivity vectors available on this scaffold.

Figure 1: Reactivity map highlighting the three primary functionalization vectors and their specific chemical challenges.

Protocol A: The "Steric" Amide Coupling

Challenge: The ortho-chloro group twists the carboxylate out of planarity and blocks the trajectory of incoming nucleophiles. Standard EDC/NHS couplings often result in low yields or incomplete conversion.

Solution: Utilization of the Acid Chloride method (Method A1) for unreactive amines, or high-activity uronium salts (Method A2) for library synthesis.

Method A1: Acid Chloride Activation (Recommended for Aniline Nucleophiles)

Rationale: Conversion to the acid chloride minimizes steric bulk relative to active ester intermediates and provides a highly electrophilic species.

Step-by-Step Protocol:

-

Activation: To a suspension of this compound (1.0 equiv) in anhydrous DCM (

), add catalytic DMF (2 drops). -

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at

.-

Note: Thionyl chloride (

) can also be used (reflux, 2h), but Oxalyl Chloride is milder and avoids potential demethylation of the

-

-

Evolution: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution becomes clear.

-

Concentration: Evaporate volatiles in vacuo to yield the crude acid chloride (yellow solid). Do not purify.

-

Coupling: Redissolve in DCM. Add the target amine (1.1 equiv) and DIPEA (3.0 equiv). Stir at RT for 4–12 hours.

-

Validation: Monitor by LCMS. The acid chloride reacts instantly with MeOH; ensure you sample into an aprotic solvent or quench with amine immediately.

Method A2: HATU-Mediated Coupling (Library Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/EDC because the aza-nitrogen in the triazole ring creates a more reactive ester, compensating for the ortho-steric hindrance.

| Reagent | Equivalents | Role |

| Scaffold | 1.0 | Substrate |

| Amine | 1.2 | Nucleophile |

| HATU | 1.5 | Coupling Agent |

| HOAt | 0.5 | Additive (Catalyst) |

| DIPEA | 3.0 | Base |

| DMF | Solvent |

Critical Step: Pre-activate the acid with HATU and DIPEA for 15 minutes before adding the amine. This ensures formation of the active ester despite the steric crowd.

Protocol B: The "Deactivated" Suzuki-Miyaura Coupling

Challenge: The 4-dimethylamino group pumps electron density into the ring. This strengthens the C–Cl bond (bond order > 1), making the oxidative addition of Palladium(0) sluggish. Standard catalysts like

Solution: Use of Buchwald Precatalysts with electron-rich, bulky biaryl phosphine ligands (SPhos or XPhos). These ligands facilitate oxidative addition into electron-rich aryl chlorides.

Experimental Workflow

Figure 2: Optimized workflow for cross-coupling on the deactivated aryl chloride.

Protocol:

-

Solvent Prep: Sparge 1,4-Dioxane/Water (4:1 ratio) with Argon for 20 minutes. Oxygen effectively kills the active Pd-L species.

-

Charge: In a microwave vial, combine:

-

This compound derivative (1.0 equiv).

-

Aryl Boronic Acid (1.5 equiv).

- (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.

-

Catalyst: XPhos Pd G2 (2–5 mol%). Alternatively, generate in situ using

and XPhos (1:2 ratio).

-

-

Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Workup: Filter through Celite. The

group can cause trailing on silica; add 1%

Protocol C: Bioisosteric Replacement (1,2,4-Oxadiazole)

Context: Replacing the carboxylic acid with a 1,2,4-oxadiazole improves metabolic stability and lipophilicity while retaining the hydrogen bond acceptor capability.

One-Pot Synthesis (from Carboxylic Acid):

-

Amidoxime Formation: React the nitrile partner (

) with hydroxylamine ( -

Coupling: Dissolve this compound (1.0 equiv) in DMF. Add CDI (1.1 equiv) and stir for 30 min to form the acyl imidazole.

-

Cyclization: Add the prepared amidoxime (1.1 equiv). Heat to 110°C for 4 hours.

-

Mechanism:[1] The intermediate O-acyl amidoxime undergoes thermal dehydration to close the oxadiazole ring.

-

References

-

Mechanistic Insight on Ortho-Substitution

-

Cross-Coupling Deactivated Chlorides

- Title: Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides.

- Source:Journal of the American Chemical Society (2007) (Buchwald Group).

-

Link:[Link]

-

Amide Bioisosteres

- Title: Amide Bond Bioisosteres: Str

- Source:Journal of Medicinal Chemistry (2014).

-

Link:[Link]

-

General Reactivity of 4-Dimethylaminobenzoic Acid

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(dimethylamino)benzoic acid

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-(dimethylamino)benzoic acid. Our focus is on providing practical, field-proven insights to overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for this compound?

A1: There are two primary, highly effective routes for the synthesis of this compound, each with distinct advantages and challenges:

-

Sandmeyer Reaction: This classic route begins with an aromatic amine, specifically 2-amino-4-(dimethylamino)benzoic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1][2][3] This method is often favored for its cost-effective reagents.

-

Buchwald-Hartwig Amination: This modern cross-coupling reaction involves the palladium-catalyzed amination of an aryl halide.[4] The typical starting materials would be 2,4-dichlorobenzoic acid and dimethylamine. This route offers high functional group tolerance and often results in excellent yields, though it requires more specialized and expensive catalysts and ligands.[4][5]

Q2: What are the critical safety precautions for these synthetic routes?

A2: Both synthetic pathways require stringent safety measures:

-

Aryl Diazonium Salts (Sandmeyer Route): These intermediates are notoriously unstable and can be explosive when isolated or heated in a dry state.[6] Crucially, they must be prepared in situ at low temperatures (typically 0-5 °C) and used immediately without any attempt at isolation.

-

Palladium Catalysts & Ligands (Buchwald-Hartwig Route): Many phosphine ligands are air-sensitive and require handling under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, which deactivates the catalyst.

-

Reagents: Both routes use corrosive acids (e.g., HCl) and potentially toxic reagents. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

Q3: My overall yield is consistently low. What is the first parameter I should investigate?

A3: For any synthetic route, the first step in troubleshooting low yield is to confirm the purity and integrity of your starting materials. Impurities can interfere with the reaction, poison catalysts, or introduce competing side reactions. Following this, for the Sandmeyer reaction, temperature control during diazotization is the most critical parameter. For the Buchwald-Hartwig amination, the integrity of the catalyst/ligand system and the complete exclusion of oxygen are paramount.

Troubleshooting Guide: Sandmeyer Reaction Route

This route proceeds via the diazotization of 2-amino-4-(dimethylamino)benzoic acid followed by a copper-catalyzed substitution.

Caption: Experimental workflow for the Sandmeyer synthesis.

Problem 1: Low yield of the desired product, with significant formation of a dark, phenolic byproduct.

-

Probable Cause: Decomposition of the aryl diazonium salt intermediate. The diazonium group is an excellent leaving group, and if it cleaves before the copper-catalyzed substitution can occur, water acts as a nucleophile, leading to the formation of 2-hydroxy-4-(dimethylamino)benzoic acid. This is highly likely if the temperature rises above the recommended 0-5 °C range.[1][6]

-

Solution & Rationale:

-

Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization step (the addition of sodium nitrite). Use an ice-salt bath for more effective cooling. The function of the ice is to absorb the heat released during the formation of the diazonium compound.[6]

-

Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise with vigorous stirring. This prevents localized temperature spikes that can accelerate decomposition.

-

Immediate Use: The diazonium salt is unstable and should be used immediately in the subsequent Sandmeyer step.[6] Do not store the solution.

-

Problem 2: Incomplete reaction; starting material is recovered after workup.

-

Probable Cause 1: Insufficient diazotization. The molar ratio of sodium nitrite to the starting amine may be too low, or the acidic conditions may be inadequate. Nitrous acid, which is the active diazotizing agent, is generated in situ from sodium nitrite and a strong acid like HCl.[6]

-

Solution & Rationale:

-

Stoichiometry Check: Ensure at least one full equivalent of sodium nitrite is used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.

-

Acid Concentration: Use a sufficient excess of hydrochloric acid. Typically, 2.5-3 equivalents are recommended: one equivalent to protonate the amino group, one to react with sodium nitrite to form nitrous acid, and an additional amount to maintain a strongly acidic medium.

-

-

Probable Cause 2: Inactive copper(I) chloride catalyst. Copper(I) can be oxidized to copper(II) by atmospheric oxygen, reducing its catalytic activity in the radical-nucleophilic aromatic substitution mechanism.[2]

-

Solution & Rationale:

-

Use Fresh Catalyst: Use freshly prepared or purchased CuCl. If preparing it in-house (e.g., by reduction of CuSO₄), ensure the reduction is complete.

-

Sufficient Catalyst: Use a sufficient excess of the copper(I) salt to favor the desired substitution over the competing hydroxylation side reaction.[1]

-

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This route involves the palladium-catalyzed coupling of 2,4-dichlorobenzoic acid with dimethylamine.

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Problem 1: No reaction or very low conversion of 2,4-dichlorobenzoic acid.

-

Probable Cause 1: Catalyst system is inactive. This is the most common issue. The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the phosphine ligand may have been oxidized by trace oxygen.[7]

-

Solution & Rationale:

-

Inert Atmosphere: The reaction must be set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. All solvents and reagents should be thoroughly degassed before use.

-

Ligand Choice: Use a modern, sterically hindered biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step and are more robust.[8]

-

Catalyst Precursor: Use a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Some modern catalyst systems come as pre-formed, air-stable complexes that are easier to handle.

-

-

Probable Cause 2: Incorrect base. The base is critical for deprotonating the amine in the catalytic cycle.[4] A base that is too weak will result in a slow or stalled reaction. The carboxylate group of the starting material also complicates base selection.

-

Solution & Rationale:

-

Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7]

-